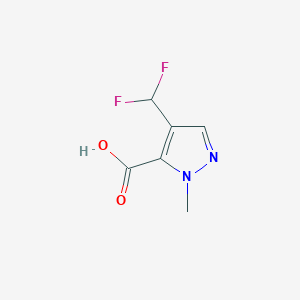

4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)3(2-9-10)5(7)8/h2,5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUWKCYUZGIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174310-51-0 | |

| Record name | 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluorocarbene reagents, which react with pyrazole precursors under controlled conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction parameters to ensure efficiency and cost-effectiveness . The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds

The compound is pivotal in the synthesis of fluorinated derivatives, which are essential in medicinal chemistry. The difluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals. Its role as a building block in the synthesis of various pyrazole derivatives has been documented extensively .

Biological Applications

Antifungal Activity

Research indicates that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antifungal properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of several phytopathogenic fungi. For instance, one study synthesized a series of amides derived from this acid and tested their efficacy against seven different fungi, revealing that some compounds outperformed established fungicides like boscalid .

Mechanism of Action

The antifungal activity is primarily attributed to the compound's interaction with the succinate dehydrogenase (SDH) enzyme in fungi. Molecular docking studies indicated that specific interactions between the carbonyl oxygen atom of certain derivatives and key residues on SDH could disrupt its function, leading to effective inhibition of fungal growth .

Medicinal Chemistry

Drug Design

In medicinal chemistry, this compound is incorporated into drug design frameworks to enhance pharmacokinetic properties. The presence of the difluoromethyl group can improve the bioavailability and efficacy of therapeutic agents. It has been utilized in developing new antifungal drugs that target specific biological pathways involved in fungal metabolism .

Industrial Applications

Agrochemicals

The primary industrial application of 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in agrochemical formulations. The compound serves as a precursor for synthesizing fungicides that are crucial for agricultural productivity. With annual production rates exceeding 30,000 metric tons for fungicides, improvements in cost efficiency and waste reduction during synthesis have substantial economic and environmental implications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carboxylic Acids

Substitution Patterns and Structural Variations

Pyrazole-carboxylic acids exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : The target compound’s difluoromethyl group at position 4 vs. position 3 in CAS 176969-34-9 alters electronic properties and reactivity .

- Fluorine Substituents : Trifluoromethyl (CF₃) groups (e.g., CAS 113100-53-1) enhance electron-withdrawing effects compared to difluoromethyl (CF₂H), influencing acidity and binding interactions .

- Aromatic vs. Aliphatic Substituents : Compounds with phenyl groups (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) exhibit higher steric hindrance and lower solubility than alkyl-substituted analogs .

Key Insights :

- Microwave-Assisted Synthesis : Used for rapid oxidation of pyrazole aldehydes to carboxylic acids (e.g., ).

- Cross-Coupling Reactions : Critical for introducing aryl/heteroaryl groups (e.g., ).

- Biological Activity : Fluorinated pyrazoles are prioritized in drug discovery for their metabolic stability and target affinity .

Biological Activity

4-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has gained attention in various fields, particularly in biological and medicinal chemistry. Its unique structural features, including a difluoromethyl group and a pyrazole ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antifungal and antibacterial properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 1174310-51-0

The difluoromethyl group enhances the compound's binding affinity to biological targets, influencing its pharmacological effects.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it acts as a fungicide by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain of fungi. This mechanism disrupts energy production, leading to fungal cell death .

Case Study: Efficacy Against Phytopathogenic Fungi

A series of studies evaluated the antifungal activity of derivatives of this compound against various phytopathogenic fungi. For instance, a study reported that certain amide derivatives demonstrated moderate to excellent antifungal activity against seven different fungi, outperforming traditional fungicides like boscalid in some cases . The following table summarizes the antifungal efficacy of selected derivatives:

| Compound Name | Fungi Tested | Activity Level |

|---|---|---|

| 9m | Pythium aphanidermatum | Excellent |

| 9h | Rhizoctonia solani | Moderate |

| Boscalid | Various | Standard Comparison |

Antibacterial Activity

While the primary focus has been on antifungal properties, preliminary studies suggest potential antibacterial activity. However, specific data on its effectiveness against bacterial strains remain limited compared to its antifungal profile. Further research is needed to elucidate these effects.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of SDH : The compound binds to the active site of succinate dehydrogenase, preventing substrate conversion and disrupting metabolic pathways in fungi .

- Binding Affinity : The presence of the difluoromethyl group increases the binding affinity to target proteins, enhancing biological activity .

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery for antifungal agents. Its derivatives are being synthesized and tested for improved efficacy and selectivity against specific fungal pathogens.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.